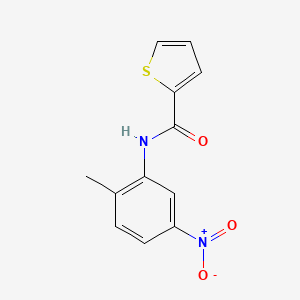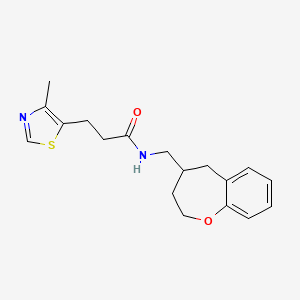![molecular formula C19H21NO B5682846 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5682846.png)
5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, also known as clozapine, is a medication used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine is a unique antipsychotic medication that is effective for patients who are resistant to other antipsychotic drugs.
Mecanismo De Acción
Clozapine works by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking dopamine receptors, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine reduces the activity of dopamine in the brain, which can reduce symptoms of psychosis. Clozapine also blocks serotonin receptors, which may contribute to its effectiveness in treating schizophrenia.
Biochemical and Physiological Effects
Clozapine has a number of biochemical and physiological effects. It has been shown to increase the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in the regulation of anxiety and mood. Clozapine also has anti-inflammatory effects and has been shown to reduce the levels of cytokines, which are molecules involved in the immune response. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clozapine has a number of advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy in treating schizophrenia. Additionally, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to have anti-inflammatory and neuroprotective effects, which may be useful for studying the effects of inflammation and neurodegeneration on the brain. However, this compound also has limitations for lab experiments. It can be difficult to administer in animal models, as it requires frequent monitoring of blood levels to ensure safety. Additionally, this compound can have side effects, such as sedation and weight gain, which may confound experimental results.
Direcciones Futuras
There are a number of future directions for 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine research. One area of interest is the potential use of this compound in treating other psychiatric disorders, such as bipolar disorder and depression. Additionally, there is interest in studying the anti-inflammatory and neuroprotective effects of this compound in the context of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new antipsychotic medications that are based on the mechanism of action of this compound, but with fewer side effects. Finally, there is interest in studying the genetic factors that contribute to treatment response to this compound, which may help to identify patients who are most likely to benefit from the medication.
Conclusion
Clozapine is a unique antipsychotic medication that has been extensively studied for its efficacy in treating schizophrenia. It has a well-established mechanism of action and has been shown to have anti-inflammatory and neuroprotective effects. While this compound has limitations for lab experiments, there are a number of future directions for research, including the potential use of this compound in treating other psychiatric disorders and the development of new antipsychotic medications based on its mechanism of action.
Métodos De Síntesis
The synthesis of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine involves the reaction of 8-chloro-11H-dibenzo[b,e][1,4]diazepine with 2,2-dimethylpropanoic acid in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of the synthesis process is typically around 60%.
Aplicaciones Científicas De Investigación
Clozapine has been extensively researched for its efficacy in treating schizophrenia. It has been shown to be effective for patients who are resistant to other antipsychotic medications. Clozapine has also been studied for its potential use in treating other psychiatric disorders, such as bipolar disorder and depression. Additionally, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to have anti-inflammatory effects and has been studied for its potential use in treating autoimmune diseases.
Propiedades
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-19(2,3)18(21)20-16-10-6-4-8-14(16)12-13-15-9-5-7-11-17(15)20/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKXNIMVSZFWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202943 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5682767.png)
![N-({5-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5682769.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5682774.png)
![N'-((3S*,4R*)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5682779.png)
![3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine](/img/structure/B5682802.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-3-isoxazolecarboxamide](/img/structure/B5682809.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5682817.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5682822.png)

![4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5682836.png)

![methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5682854.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5682865.png)
![2-(dimethylamino)-2-(4-methylphenyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5682867.png)
